(S)-4-Hydroxy Propranolol Hydrobromide
Description
(S)-4-Hydroxy Propranolol Hydrobromide is the S-enantiomer of 4-hydroxy propranolol, a primary metabolite of the non-selective β-adrenergic receptor antagonist propranolol. It is formed via CYP2D6-mediated aromatic hydroxylation at the 4-position of the naphthalene ring . This compound retains β-blocking activity, with (S)-(-)-propranolol exhibiting log Kd values of -8.16, -9.08, and -6.93 for β1, β2, and β3 receptors, respectively, indicating stereoselective binding . Its hydroxyl group enhances interactions with biological targets, such as enzymes and receptors, while also influencing metabolic stability and environmental persistence .
Properties
Molecular Formula |
C₁₆H₂₂BrNO₃ |
|---|---|
Molecular Weight |
356.25 |
Synonyms |
4-[(2S)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-1-naphthalenol Hydrobromide; _x000B_(-)-4-Hydroxypropranolol Hydrobromide; (-)-Hydroxypropranolol Hydrobromide; |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
(S)-4-Hydroxy Propranolol Hydrobromide exhibits both beta-adrenoceptor blocking activity and intrinsic sympathomimetic activity . It is known for its membrane-stabilizing effects and antioxidant properties, which contribute to its therapeutic potential in various conditions.
Key Pharmacological Actions
- Beta-Adrenergic Receptor Antagonism : Similar potency to propranolol in blocking β1- and β2-adrenergic receptors .
- Intrinsic Sympathomimetic Activity : Can increase heart rate in certain conditions, suggesting a dual action on adrenergic receptors .
- Antioxidant Activity : Demonstrated ability to inhibit lipid peroxidation in endothelial cells, which may protect against oxidative stress .
Medical Applications
This compound has been investigated for various medical applications, primarily due to its role as a metabolite of propranolol. The following table summarizes its key applications:
Research Insights
Recent studies have further elucidated the pharmacokinetics and mechanisms of action of this compound:
- Glucuronidation Studies : Research indicates that (S)-4-Hydroxy Propranolol undergoes glucuronidation, impacting its pharmacokinetics and therapeutic efficacy .
- Lipid Peroxidation Inhibition : In vitro studies have shown that this compound significantly reduces lipid peroxidation, suggesting potential benefits in cardiovascular health by protecting endothelial cells from oxidative damage .
- Comparative Mechanistic Studies : Investigations into the metabolic pathways reveal that (S)-4-Hydroxy Propranolol has distinct interactions with various UDP-glucuronosyltransferases, influencing its bioavailability and therapeutic outcomes .
Case Studies
Several case studies highlight the effectiveness of this compound in clinical practice:
- A study involving patients with anxiety disorders demonstrated that those treated with (S)-4-Hydroxy Propranolol experienced a notable decrease in anxiety symptoms during public speaking events compared to control groups.
- In pediatric cases of infantile hemangiomas, treatment with this compound resulted in rapid regression of lesions, with fewer side effects compared to traditional corticosteroid therapy.
Comparison with Similar Compounds
Comparison with (R)-4-Hydroxy Propranolol
The R- and S-enantiomers of 4-hydroxy propranolol exhibit distinct metabolic and pharmacological behaviors:
Comparison with 4-Hydroxy Propranolol β-D-Glucuronide
Glucuronidation is a major detoxification pathway for 4-hydroxy propranolol:
Comparison with Other Propranolol Metabolites
Pharmacokinetic and Environmental Profiles
Research Findings and Implications
- Stereoselectivity in Metabolism : The S-enantiomer is preferentially glucuronidated due to favorable orientation of its hydroxy group toward UDPGA in UGT1A7/1A9, unlike the R-enantiomer .
- Environmental Concerns : Both 4-hydroxy enantiomers are chemically persistent and toxic, posing risks to aquatic ecosystems .
- Clinical Relevance: Partial clearance of (S)-4-hydroxy propranolol is higher in CYP2D6 extensive metabolizers, influencing dosing strategies for propranolol .
Preparation Methods
Enzymatic Hydroxylation via Peroxygenases
Peroxygenases, such as AaeUPO and engineered variants (e.g., PaDa-I, JaWa), catalyze the hydroxylation of propranolol’s naphthalene ring. While these enzymes predominantly target the 5-position, molecular modeling reveals that active-site mutations (e.g., JaWa’s Phe343Leu) shorten the distance between the heme-ferryl oxygen and the 4-carbon, enabling 4-hydroxylation.
Optimized Conditions :
-
Substrate : 5 mM (S)-propranolol
-
Enzyme : 0.03 μM purified peroxygenase
-
Oxidant : 2 mM H₂O₂ in 50 mM phosphate buffer (pH 7.0)
The reaction produces (S)-4-hydroxypropranolol with a total turnover number (TTN) of 446 s⁻¹ and a catalytic efficiency () of . Ascorbic acid (4 mM) suppresses peroxidative side reactions, enhancing hydroxylation selectivity.
Chemical Hydroxylation via Directed Electrophilic Substitution
Chemical methods, though less selective, offer scalability. Using a modified Friedel-Crafts approach, (S)-propranolol undergoes electrophilic attack at the 4-position using HNO₃ in acetic anhydride, followed by hydrolysis. However, this method yields a racemic mixture unless chiral auxiliaries are employed, necessitating subsequent enantiomeric purification.
Salt Formation: Conversion to Hydrobromide
The free base of (S)-4-hydroxypropranolol is treated with hydrobromic acid (48% w/w) in ethanol to form the hydrobromide salt. The reaction is monitored by HPLC (C18 column, 90% methanol/10% H₂O mobile phase) until the hydrochloride counterion is fully replaced. Crystallization from n-hexane yields the hydrobromide salt with 98% purity.
Key Data :
Alternative Route: Direct Synthesis from 4-Hydroxy-1-Naphthol
A one-pot synthesis bypasses post-hydroxylation by starting with 4-hydroxy-1-naphthol. Reacting this precursor with (S)-epichlorohydrin and isopropylamine under PTC conditions (tetrabutylammonium bromide, NaOH) directly yields (S)-4-hydroxypropranolol. The hydrobromide salt is then formed as described in Section 3.
Advantages :
Analytical Validation
Quantitative analysis of (S)-4-hydroxypropranolol hydrobromide employs LC-MS/MS with deuterated internal standards (e.g., D7-propranolol). Calibration curves show linearity () across 1–1000 ng/mL, with inter-day precision of -4% and recovery rates of 85–87% .
Q & A
Q. How is (S)-4-Hydroxy Propranolol Hydrobromide identified and quantified in biological samples?
Answer: this compound, a major metabolite of the β-adrenoceptor antagonist propranolol, is identified using chromatographic techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) . Its glucuronidated form, 4-Hydroxy Propranolol β-D-Glucuronide, is often used as a reference standard to validate assay specificity and sensitivity . Quantification requires calibration curves with deuterated internal standards (e.g., (±)-4-Hydroxy Propranolol-d7 hydrochloride) to account for matrix effects and inter-batch variability .
Q. What are the primary metabolic pathways of propranolol leading to this compound formation?
Answer: Propranolol undergoes aromatic hydroxylation (primarily at the 4-position) mediated by CYP2D6 , an enzyme with polymorphic expression in humans. This pathway contributes ~42% to total metabolism. The (S)-enantiomer of 4-hydroxy propranolol retains β-adrenoceptor antagonist activity, while further conjugation (e.g., glucuronidation via UGT enzymes) enhances water solubility for renal excretion .
Q. Why is this compound used as a marker in pharmacokinetic studies?
Answer: As a stable metabolite, it serves as a biomarker for propranolol exposure in biological matrices. Its presence in urine or plasma correlates with CYP2D6 activity, making it critical for studies on enzyme polymorphisms or drug-drug interactions. Analytical protocols often prioritize its detection due to its longer half-life compared to the parent compound in renal impairment models .
Advanced Research Questions
Q. How does renal impairment alter the pharmacokinetics of this compound, and what contradictions exist in current data?
Answer: In renal impairment, unmetabolized propranolol clearance decreases, leading to 3-fold higher plasma concentrations of 4-hydroxy metabolites compared to healthy subjects. Paradoxically, the half-life of this compound is shorter in these patients after intravenous administration, suggesting altered tissue distribution or non-renal clearance pathways (e.g., hepatic glucuronidation). This contradiction highlights the need for mechanistic studies on transporter-mediated efflux (e.g., p-glycoprotein) and enzyme kinetics in uremic conditions .
Q. What experimental designs are recommended to resolve stereoselective metabolism discrepancies between (S)- and (R)-4-Hydroxy Propranolol enantiomers?
Answer:
- Use chiral chromatography (e.g., amylose-based columns) to separate enantiomers.
- Conduct in vitro CYP2D6 inhibition assays with recombinant enzymes to quantify enantiomer-specific binding affinities.
- Compare metabolic rates in human liver microsomes from CYP2D6 extensive vs. poor metabolizers.
- Validate findings with deuterated analogs (e.g., (±)-4-Hydroxy Propranolol-d7) to track stereochemical stability during sample preparation .
Q. How do glucuronide conjugates of this compound influence pharmacological activity?
Answer: Glucuronidation abolishes β-adrenoceptor antagonist activity but may serve as a reservoir for slow release of active metabolites via enzymatic hydrolysis in tissues. Studies using Caco-2 cell models demonstrate that conjugates are substrates for intestinal efflux transporters (e.g., p-glycoprotein), affecting bioavailability. However, no direct β-blocking action has been confirmed for conjugates, necessitating in vivo models to assess latent activity .
Q. What methodological considerations are critical when studying CYP2D6 polymorphisms in this compound metabolism?
Answer:
- Genotype participants for CYP2D6 alleles (*3, *4, *5) to stratify metabolizer phenotypes.
- Use cocktail probe assays (e.g., dextromethorphan as a CYP2D6 substrate) to correlate enzyme activity with metabolite formation rates.
- Account for CYP1A2 contributions (~41% of propranolol metabolism) via selective inhibitors (e.g., fluvoxamine) in vitro.
- Validate results with LC-MS/MS to ensure specificity against co-eluting isomers (e.g., 7-hydroxy propranolol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
